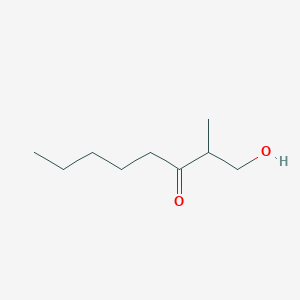![molecular formula C26H28BrOPSi B14235288 Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide CAS No. 223269-84-9](/img/structure/B14235288.png)
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide is an organophosphorus compound. It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 5-(trimethylsilyl)-3-furanyl methyl bromide under anhydrous conditions. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromide anion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced to form phosphines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various phosphonium salts depending on the nucleophile used.
Oxidation Reactions: Phosphine oxides.
Reduction Reactions: Phosphines.
Wissenschaftliche Forschungsanwendungen
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to study the effects of phosphonium salts on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide involves the formation of a phosphonium ylide intermediate. This intermediate can react with carbonyl compounds to form alkenes via the Wittig reaction. The molecular targets and pathways involved include the interaction of the phosphonium ylide with the carbonyl carbon, leading to the formation of a new carbon-carbon double bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Phenyltriphenylphosphonium bromide
Uniqueness
Phosphonium, triphenyl[[5-(trimethylsilyl)-3-furanyl]methyl]-, bromide is unique due to the presence of the 5-(trimethylsilyl)-3-furanyl group. This group imparts specific reactivity and steric properties to the compound, making it suitable for specialized applications in organic synthesis. The trimethylsilyl group can also be used as a protecting group for hydroxyl functionalities, adding to the versatility of the compound.
Eigenschaften
CAS-Nummer |
223269-84-9 |
|---|---|
Molekularformel |
C26H28BrOPSi |
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
triphenyl-[(5-trimethylsilylfuran-3-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C26H28OPSi.BrH/c1-29(2,3)26-19-22(20-27-26)21-28(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25;/h4-20H,21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MZVQIGQCLNQQOY-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C1=CC(=CO1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


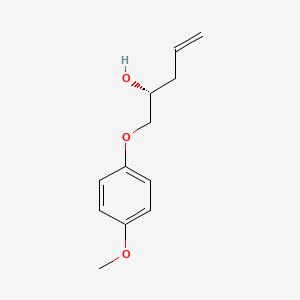
![2-(2-Oxoethyl)-6-[(2-sulfanylethyl)amino]tetradec-3-enoic acid](/img/structure/B14235223.png)

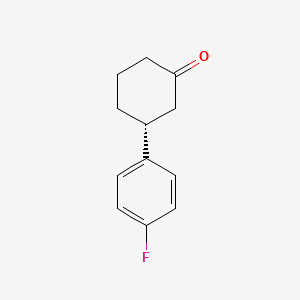
![5-[(3-Methylphenoxy)methyl]furan-2(5H)-one](/img/structure/B14235229.png)
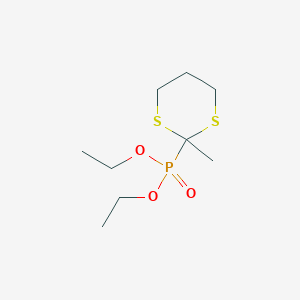
![N-[1-(Pyridin-3-yl)but-3-en-1-yl]benzamide](/img/structure/B14235242.png)
![N-(3-{[(Diphenylmethyl)carbamothioyl]amino}propyl)acetamide](/img/structure/B14235250.png)
![1,2-Ethanediamine, N,N-diethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-](/img/structure/B14235257.png)
![Piperidine, 1-[(6-methyl-3-pyridinyl)carbonyl]-4-propyl-](/img/structure/B14235262.png)
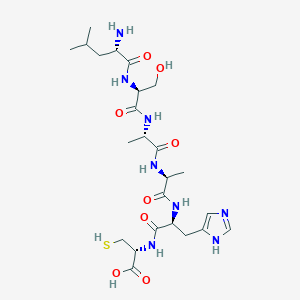

![6-Methoxy-N-[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14235276.png)
